molecular formula C12H14F2O2 B7993339 3'-n-Butoxy-4',5'-difluoroacetophenone CAS No. 1443343-89-2

3'-n-Butoxy-4',5'-difluoroacetophenone

Cat. No.: B7993339
CAS No.: 1443343-89-2
M. Wt: 228.23 g/mol
InChI Key: ONSQENGMRPQPLY-UHFFFAOYSA-N
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Description

3’-n-Butoxy-4’,5’-difluoroacetophenone is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-n-Butoxy-4’,5’-difluoroacetophenone typically involves the reaction of 4’,5’-difluoroacetophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3’-n-Butoxy-4’,5’-difluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-n-Butoxy-4’,5’-difluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’-n-Butoxy-4’,5’-difluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-n-Butoxy-4’,5’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The butoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3’-iso-Butoxy-4’,5’-difluoroacetophenone
  • 3’-n-Butoxy-4’,5’-dichloroacetophenone
  • 3’-n-Butoxy-4’,5’-dimethylacetophenone

Uniqueness

3’-n-Butoxy-4’,5’-difluoroacetophenone is unique due to the presence of both butoxy and difluoro groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(3-butoxy-4,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-3-4-5-16-11-7-9(8(2)15)6-10(13)12(11)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQENGMRPQPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267134
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-89-2
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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